molecular formula C21H13NOS B14295977 3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one CAS No. 116646-52-7

3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one

Cat. No.: B14295977
CAS No.: 116646-52-7
M. Wt: 327.4 g/mol
InChI Key: UQHJALYAEGANDI-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one is a complex organic compound that features both benzothiazole and anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one typically involves the condensation of anthracene-2-carbaldehyde with 2-aminobenzenethiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of halogenated anthracene or benzothiazole derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2(3H)-ylidene)phenanthren-2(3H)-one
  • 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one

Uniqueness

3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one is unique due to its combination of benzothiazole and anthracene structures, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity.

Properties

CAS No.

116646-52-7

Molecular Formula

C21H13NOS

Molecular Weight

327.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)anthracen-2-ol

InChI

InChI=1S/C21H13NOS/c23-19-12-16-10-14-6-2-1-5-13(14)9-15(16)11-17(19)21-22-18-7-3-4-8-20(18)24-21/h1-12,23H

InChI Key

UQHJALYAEGANDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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